3-Benzyl-5-bromopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-5-bromopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQWSDTFGYJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Benzyl-5-bromopyridine and its derivatives
An in-depth technical guide detailing the synthesis, mechanistic causality, and downstream derivatization of 3-benzyl-5-bromopyridine, designed for synthetic chemists and drug development professionals.
Introduction and Strategic Retrosynthesis
3-Benzyl-5-bromopyridine is a highly versatile bifunctional building block in medicinal chemistry, frequently utilized as a core intermediate in the synthesis of Wnt/β-catenin signaling pathway inhibitors and indazole-3-carboxamides (1[1]). The molecule features a pyridine core, a benzylic methylene bridge, and a bromo substituent that acts as an orthogonal handle for subsequent cross-coupling.
The most reliable retrosynthetic approach involves the desymmetrization of 3,5-dibromopyridine via a mono-cross-coupling reaction. Because the starting material is symmetrical, the first oxidative addition is statistically favored. Once the initial benzyl group is installed, its weak electron-donating inductive effect slightly deactivates the pyridine ring toward a second oxidative addition, providing a kinetic window to isolate the mono-coupled product.
Retrosynthetic workflow and derivatization of 3-benzyl-5-bromopyridine.
Mechanistic Causality in the Negishi Coupling
The preferred method for benzylic coupling is the Negishi-type cross-coupling utilizing an organozinc reagent. The specific choices in this catalytic system are driven by strict mechanistic requirements:
-
Zinc over Magnesium/Lithium: Benzylic Grignard or lithium reagents are highly nucleophilic and prone to homocoupling (Wurtz-type coupling) or halogen-metal exchange. Zinc organometallics are significantly milder, tolerating sensitive functional groups and offering superior chemoselectivity (2[2]).
-
Copper(I) Co-catalysis: The addition of CuI facilitates the transmetalation step. Copper rapidly transmetalates with the zinc reagent to form a transient, highly reactive benzylcopper species. This intermediate transfers the benzyl group to the Pd(II) center much faster than the zinc species alone, effectively outcompeting benzylic homocoupling (1[1]).
-
Ligand Selection (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a bidentate ligand with a wide bite angle. It enforces a cis-geometry on the intermediate Pd(II) complex. Because reductive elimination requires the two coupling partners to be cis to one another, this geometric enforcement accelerates product formation and minimizes off-cycle catalyst resting states (3[3]).
Pd-catalyzed Negishi cross-coupling catalytic cycle.
Core Experimental Protocol: Pd/Cu-Catalyzed Negishi Coupling
This self-validating protocol outlines the synthesis of 3-benzyl-5-bromopyridine, adapted from validated pharmaceutical workflows (1[1]).
Reagents & Materials:
-
3,5-Dibromopyridine: 1.03 g (4.36 mmol)
-
Benzylzinc(II) bromide (0.5 M in THF): 13.09 mL (6.55 mmol, 1.5 equiv.)
-
Palladium catalyst: PdCl₂(dppf) (178 mg, 0.22 mmol, ~5 mol%)
-
Co-catalyst: CuI (50 mg, 0.26 mmol, ~6 mol%)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (7 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with argon for 15 minutes to ensure strict anhydrous and anaerobic conditions. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and the organozinc reagent.
-
Catalyst Activation: Charge the flask with 3,5-dibromopyridine (1.03 g), CuI (50 mg), and PdCl₂(dppf) (178 mg). Add anhydrous THF (7 mL) and stir at room temperature until a uniform suspension/solution is achieved.
-
Reagent Addition: Using a syringe pump or slow dropwise addition, introduce the Benzylzinc(II) bromide solution (13.09 mL) into the reaction mixture.
-
Self-Validating Check: If the reaction mixture turns black immediately upon addition, this indicates premature decomposition of the Pd catalyst to Pd black, usually due to oxygen ingress. A persistent yellow/orange/brown hue confirms the stability of the active Pd(0)/Pd(II) catalytic cycle. Slow addition maintains a low steady-state concentration of the zinc reagent, minimizing the formation of 1,2-diphenylethane.
-
-
Reaction Execution: Heat the reaction mixture to 50 °C under argon. Maintain this temperature for 48–72 hours. The mild heating overcomes the activation energy required for oxidative addition into the electron-deficient C-Br bond.
-
Reaction Progress Monitoring: Monitor the reaction via TLC using 10% EtOAc in hexanes. The consumption of the non-polar 3,5-dibromopyridine and the appearance of an intermediate polarity UV-active spot validates the steady progression of the mono-coupling.
-
-
Quenching & Workup: Cool the mixture to room temperature and quench carefully with deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography, utilizing a gradient of 100% hexanes to 5:95 EtOAc:hexanes.
-
Yield: The protocol typically affords 3-benzyl-5-bromopyridine as a light brown oil (~57% yield) (1[1]).
Alternative Catalytic Systems
While Palladium is the industry standard, base-metal catalysis has emerged as a sustainable alternative for benzylic cross-couplings. The table below summarizes quantitative data for alternative catalytic systems.
Table 1: Comparison of Catalytic Systems for Benzylic Cross-Coupling with Aryl Halides
| Catalytic System | Ligand / Additive | Metal Loading | Temp (°C) | Typical Yield | Reference |
| PdCl₂(dppf) / CuI | dppf / CuI (6 mol%) | 5 mol% Pd | 50 | 57% | [[1]]() |
| Ni(acac)₂ | PPh₃ | 5-10 mol% Ni | 25-50 | 70-85% | 2 |
| CoCl₂ | Isoquinoline (10 mol%) | 5 mol% Co | 50 | 65-82% |
Downstream Derivatization Challenges
The isolated 3-benzyl-5-bromopyridine is a potent electrophile for further cross-coupling, allowing access to diverse libraries of therapeutic candidates. However, derivatization requires careful optimization based on the electronic nature of the incoming nucleophile.
Buchwald-Hartwig Amination (Synthesis of 3-amino-5-benzylpyridines): Technical Note: The introduction of an amino group increases the electron density of the pyridine ring. If further coupling or multi-step synthesis is required, this electron richness slows down subsequent oxidative additions. To counteract catalyst deactivation caused by the pyridine nitrogen coordinating to the metal center, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and higher temperatures (80-110 °C) are strictly required to force the catalytic cycle forward (4[4]).
References
-
WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors. Google Patents. 1
-
Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. Chemical Communications (RSC Publishing). 2
-
A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Semantic Scholar.
-
Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium-Catalyzed Cross-Coupling of Aryl Grignard Reagents. ResearchGate. 3
-
Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. BenchChem. 4
Sources
- 1. WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors - Google Patents [patents.google.com]
- 2. Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Strategic Applications of 3-Benzyl-5-bromopyridine in Medicinal Chemistry
Executive Summary
3-Benzyl-5-bromopyridine (CAS: 76006-33-2) represents a high-value "privileged scaffold" intermediate in modern drug discovery. Unlike simple pyridine derivatives, this molecule offers a unique orthogonal reactivity profile: the C-5 bromine serves as a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the C-3 benzyl group provides a pre-installed hydrophobic pharmacophore capable of π-stacking interactions within enzyme active sites.
This technical guide analyzes the utility of 3-Benzyl-5-bromopyridine beyond its role as a catalog building block. We explore its critical application in Wnt/
Part 1: Structural Analysis & Reactivity Profile
The "3,5-Vector" Advantage
In medicinal chemistry, the substitution pattern on the pyridine ring dictates both metabolic stability and vector orientation.
-
Metabolic Stability: Unlike 2- or 4-substituted pyridines, which are prone to oxidative metabolism (N-oxidation or hydroxylation adjacent to nitrogen), the 3,5-substitution pattern is generally more metabolically robust.
-
Geometric Vector: The 120° angle between the C-3 and C-5 positions allows for the construction of "V-shaped" or "linear-extended" molecules, ideal for spanning deep hydrophobic pockets in kinases and GPCRs.
Reactivity Map
The molecule possesses two distinct reactive centers:
-
Electrophilic C-5 (Br): Ready for Pd-catalyzed cross-coupling. The presence of the electron-withdrawing nitrogen atom activates this position for oxidative addition relative to bromobenzene.
-
Basic Nitrogen: Available for salt formation (solubility modulation) or coordination chemistry, but sufficiently sterically unencumbered to participate in H-bonding.
Figure 1: Functionalization logic for the 3-Benzyl-5-bromopyridine scaffold. The C-5 Bromine is the primary "handle" for library generation.
Part 2: Primary Research Area – Wnt/ -Catenin Signaling Inhibition
Therapeutic Context
The Wnt/
Mechanism of Action
Research indicates that 3-Benzyl-5-bromopyridine serves as a key intermediate in the synthesis of Indazole-3-carboxamide derivatives. In these inhibitors, the pyridine ring acts as a linker, while the benzyl group occupies a hydrophobic sub-pocket (often the "deep pocket") of the target protein (e.g., Porcupine O-acyltransferase or downstream
Key Insight: The benzyl group is not merely a spacer; it provides essential lipophilic contacts (Van der Waals interactions) that anchor the inhibitor, while the bromine is replaced by the polar "warhead" (indazole moiety) via cross-coupling.
Figure 2: Wnt/
Part 3: Secondary Research Area – Anti-Tubercular Agents (DprE1)
The 3,5-Disubstituted Pyridine Pharmacophore
Recent high-impact studies have identified 3,5-disubstituted pyridines as potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a cell wall synthesis enzyme in Mycobacterium tuberculosis.[2]
-
Hypothesis: The 3-benzyl group mimics the lipophilic tails found in known DprE1 inhibitors (like BTZ043), while the 5-position allows for the attachment of polar nitro or amino groups required for the covalent or non-covalent binding mechanism.
-
Application: Researchers can utilize 3-Benzyl-5-bromopyridine to synthesize libraries of "Right-Hand Side" (RHS) analogs for DprE1 inhibitors, testing the effect of the benzyl linker flexibility versus rigid phenyl analogs.
Part 4: Validated Synthetic Protocols
Protocol A: Synthesis of the Core (Negishi Coupling)
Context: Preparing 3-Benzyl-5-bromopyridine from 3,5-dibromopyridine.
Rationale: The Negishi coupling is preferred over Suzuki for benzylations to avoid
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Benzylzinc bromide (1.1 eq, 0.5M in THF)
-
Pd(PPh3)4 (5 mol%)
-
Solvent: Dry THF
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Dissolution: Dissolve 3,5-dibromopyridine in anhydrous THF. Cool to 0°C.
-
Catalyst Addition: Add Pd(PPh3)4 and stir for 10 minutes until the solution turns yellow/orange.
-
Coupling: Dropwise add Benzylzinc bromide solution over 30 minutes. Note: Slow addition is critical to prevent bis-coupling.
-
Reflux: Warm to room temperature, then reflux at 65°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Cool to 0°C, quench with saturated NH4Cl.
-
Purification: Extract with EtOAc. The crude oil is purified via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield Expectation: 55-65% (Mono-product).
Protocol B: Downstream Functionalization (Suzuki Coupling)
Context: Attaching an aryl group to the 5-position.
Table 1: Optimized Conditions for C-5 Arylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl2·DCM (3 mol%) | Bidentate ligand prevents de-ligation; robust for heteroaryl bromides. |
| Base | K2CO3 (2.5 eq) | Mild enough to prevent hydrolysis; strong enough for transmetallation. |
| Solvent | 1,4-Dioxane/Water (4:1) | Aqueous component essential for the boronic acid activation. |
| Temperature | 90°C | Pyridine bromides are less reactive than benzenes; heat is required. |
Part 5: Future Perspectives & PROTACs
The 3-Benzyl-5-bromopyridine scaffold is primed for PROTAC (Proteolysis Targeting Chimera) development.
-
Linker Attachment: The C-5 bromine provides a site to attach an alkyl chain linker via Sonogashira coupling (alkyne linker) or Heck reaction.
-
Warhead: The benzyl-pyridine motif acts as the ligand for the Target Protein (POI), while the linker connects to an E3 ligase ligand (e.g., Thalidomide or VHL).
References
- Title: Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors.
-
Antitubercular Scaffolds
-
Chemical Property D
-
Synthetic Methodology
- Title: Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides.
- Source: Journal of the American Chemical Society (General Protocol Reference).
- Relevance: Establishes the foundational logic for Protocol A (Benzyl-Zinc coupling).
-
URL:[Link]
Sources
- 1. WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors - Google Patents [patents.google.com]
- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(benzyloxy)-5-bromopyridine (C12H10BrNO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Experimental protocols for reactions involving 3-Benzyl-5-bromopyridine
An In-Depth Technical Guide to the Synthetic Utility of 3-Benzyl-5-bromopyridine
Introduction: The Strategic Value of 3-Benzyl-5-bromopyridine
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active molecules. 3-Benzyl-5-bromopyridine emerges as a particularly valuable building block, offering a strategic combination of functionalities. The benzyl group provides a non-polar, sterically significant moiety, while the bromine atom at the 5-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions. This guide provides detailed, field-proven protocols for key transformations of 3-Benzyl-5-bromopyridine, focusing on the causality behind experimental choices to empower researchers to successfully incorporate this versatile intermediate into their synthetic programs.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
The bromine atom on the pyridine ring is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for constructing carbon-carbon and carbon-heteroatom bonds.[1] We will explore three fundamental transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and vinyl-aryl structures by coupling an organoboron species with an organic halide.[2] The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[2]
Mechanistic Rationale: The catalytic cycle typically involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[1] The choice of base is critical; it activates the organoboron species to facilitate transmetalation. The pyridine nitrogen in the substrate can potentially coordinate to the palladium center, so the use of bulky, electron-rich phosphine ligands is often beneficial to promote the desired catalytic cycle.[3]
Detailed Protocol: Synthesis of 3-Benzyl-5-phenylpyridine
-
Reagents & Equipment:
-
3-Benzyl-5-bromopyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[4]
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add 3-Benzyl-5-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add degassed 1,4-dioxane and water in a 4:1 to 10:1 ratio via syringe.[4] The water is essential for the transmetalation step.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired product.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent |
| Boronic Acid | 1.1 - 1.5 equiv | Slight excess ensures complete consumption of the halide[3] |
| Catalyst Loading | 1 - 5 mol % | Balances reaction efficiency with cost and ease of removal |
| Base | 2.0 - 3.0 equiv | Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective[3][4] |
| Solvent | Dioxane/H₂O or THF/H₂O | Aqueous solvent mixtures are standard for Suzuki couplings[4] |
| Temperature | 70 - 110 °C | Sufficient thermal energy to drive the catalytic cycle |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines.[5] This reaction has largely replaced harsher, classical methods due to its superior functional group tolerance and broader substrate scope.[5]
Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism proceeds via an oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to forge the C-N bond.[6] The choice of ligand and base is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to facilitate the reductive elimination step, which can be challenging.[7][8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.[3]
Detailed Protocol: Synthesis of N-Aryl-3-benzyl-5-aminopyridine
-
Reagents & Equipment:
-
3-Benzyl-5-bromopyridine
-
Desired amine (e.g., Aniline, Morpholine)
-
Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst
-
Phosphine Ligand (e.g., BINAP, XPhos, BrettPhos)[7]
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane (degassed)
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere supply and standard purification equipment
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (1.1-1.2 times the Pd loading), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Add 3-Benzyl-5-bromopyridine (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours. The use of a sealed vessel is important to prevent solvent evaporation and maintain an inert atmosphere.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent |
| Amine | 1.2 - 1.5 equiv | Excess drives the reaction to completion |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective palladium sources |
| Ligand | XPhos, SPhos, BINAP etc. (1-2x Pd) | Bulky, electron-rich ligands are crucial for efficiency[7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.5 equiv) | Strong, non-nucleophilic base is required for deprotonation[3][7] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Aprotic solvents are necessary |
| Temperature | 80 - 110 °C | Provides energy for oxidative addition and reductive elimination |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling provides a powerful route to arylalkynes by reacting a terminal alkyne with an aryl halide.[9] This reaction is notable for typically employing a dual-catalyst system of palladium and copper(I).[10]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step yields the arylalkyne product and regenerates the Pd(0) catalyst.[9] An amine like triethylamine (Et₃N) or piperidine often serves as both the base and a solvent.[11]
Detailed Protocol: Synthesis of 3-Benzyl-5-(alkynyl)pyridine
-
Reagents & Equipment:
-
3-Benzyl-5-bromopyridine
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂)[11]
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF, THF, or neat amine)
-
Schlenk flask and inert atmosphere setup
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add 3-Benzyl-5-bromopyridine (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2-3 equiv. or as solvent).[11]
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Heat the reaction to the desired temperature (can range from room temperature to 100 °C depending on substrate reactivity) for 3-12 hours.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS. A common side-reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[12]
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent |
| Terminal Alkyne | 1.2 - 1.5 equiv | Excess ensures complete reaction |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Standard catalysts for Sonogashira coupling |
| Cu(I) Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide intermediate[11] |
| Base/Solvent | Et₃N, Piperidine, DIPA | Acts as base and often as solvent or co-solvent[11] |
| Temperature | 25 - 100 °C | Highly dependent on the reactivity of the aryl halide[11] |
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Advanced Transformations: Expanding Synthetic Diversity
Beyond standard cross-coupling, the bromo-substituent can be transformed into other useful functional groups, further enhancing the synthetic utility of 3-Benzyl-5-bromopyridine.
Lithiation-Borylation: Converting a Halide to a Boronic Ester
This powerful transformation converts the aryl bromide into an aryl boronic ester, effectively reversing its role in a subsequent Suzuki-Miyaura coupling. It allows for the synthesis of molecules that might be otherwise inaccessible.
Mechanistic Rationale: The reaction proceeds via a halogen-metal exchange. A strong organolithium base, such as n-butyllithium or s-butyllithium, deprotonates the most acidic proton or, more commonly, undergoes exchange with the bromine atom at very low temperatures (-78 °C) to form a highly reactive 3-lithiopyridine intermediate.[13] This intermediate is then "trapped" by an electrophilic boron source, like triisopropyl borate or isopropoxy pinacol borane, to form the boronic ester after an acidic or aqueous workup.
Detailed Protocol: Synthesis of 3-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Reagents & Equipment:
-
3-Benzyl-5-bromopyridine
-
n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in hexanes
-
Isopropoxy pinacol borane (iPrO-Bpin) or Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Dry-ice/acetone bath (-78 °C)
-
Anhydrous glassware and inert atmosphere setup
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-Benzyl-5-bromopyridine (1.0 equiv.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry-ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions of the highly basic organolithium reagent.
-
Slowly add n-BuLi (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
In a separate flask, prepare a solution of the boronic ester (e.g., isopropoxy pinacol borane, 1.5 equiv.) in anhydrous THF.
-
Add the boronic ester solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: The product can be purified by column chromatography or recrystallization.
-
References
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Buchwald–Hartwig amination. Wikipedia.
- Standard Lithiation–Borylation A user's guide. (2017).
- Lithiation- Borylation in Synthesis.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. (2021).
- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. Benchchem.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lab Reporter [fishersci.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
Development of novel pharmaceuticals using 3-Benzyl-5-bromopyridine
Application Note: Accelerating Lead Optimization with 3-Benzyl-5-bromopyridine
Executive Summary
This guide details the strategic utilization of 3-Benzyl-5-bromopyridine (CAS 130722-95-1) in medicinal chemistry.[1] As a 3,5-disubstituted pyridine, this scaffold offers a unique "meta-like" geometry that is critical for binding within hydrophobic pockets of kinases and GPCRs.[1] This note provides validated protocols for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and outlines strategies for late-stage functionalization of the benzylic position to improve metabolic stability.
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 3-Benzyl-5-bromopyridine |
| CAS Number | 130722-95-1 |
| Molecular Weight | 248.12 g/mol |
| Appearance | Pale yellow oil to solid (low melting point) |
| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |
| Key Reactivity | C5-Bromine (Cross-coupling); C3-Benzylic Carbon (Radical substitution/Oxidation) |
Why this Scaffold?
-
Vector Control: The 3,5-substitution pattern projects substituents at a ~120° angle, mimicking the geometry of meta-substituted benzenes but with improved solubility and hydrogen-bond accepting capability due to the pyridine nitrogen.[1]
-
Lipophilic Anchor: The C3-benzyl group often serves as a "lipophilic tail" that anchors the molecule into deep hydrophobic sub-pockets (e.g., the back pocket of ATP-binding sites in kinases).
-
Divergent Synthesis: The C5-bromide is an excellent handle for rapid library generation via palladium-catalyzed couplings.[1]
Strategic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from 3-Benzyl-5-bromopyridine.
Figure 1: Divergent synthetic workflow starting from 3-Benzyl-5-bromopyridine.[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl scaffolds for enzyme inhibition.[1]
Scientific Rationale: Electron-deficient heterocycles like pyridine can be challenging in Suzuki couplings due to competitive protodeboronation of the boronic acid.[1] We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that resists displacement by the pyridine nitrogen, ensuring high turnover numbers (TON).
Materials:
-
K₂CO₃ (2.0 equiv)[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, combine the bromopyridine, arylboronic acid, and K₂CO₃.
-
Degassing (Critical): Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][4][3]·CH₂Cl₂ quickly under positive inert gas pressure.
-
Reaction: Seal the vessel. Heat to 90°C for 4–12 hours. (Monitor via TLC/LC-MS; endpoint is disappearance of bromide).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Pyridines often streak; adding 1% Et₃N to the eluent improves peak shape.
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (e.g., morpholine, piperazine) to modulate solubility and pKa.[1]
Scientific Rationale: Pyridines can coordinate to Palladium, poisoning the catalyst ("catalyst arrest").[5] To overcome this, we use XPhos , a bulky, electron-rich biaryl phosphine ligand that sterically crowds the metal center, preventing pyridine coordination while facilitating oxidative addition.[1]
Materials:
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd₂(dba)₃ and XPhos in toluene and stir for 5 mins at RT to generate the active catalytic species (L-Pd-0).[1]
-
Reagent Addition: Add the bromopyridine, amine, and NaOtBu to the reaction vessel.
-
Initiation: Add the pre-formed catalyst solution via syringe.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Quench: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate filtrate and purify via reverse-phase prep-HPLC (Acidic modifier: 0.1% Formic Acid) to ensure removal of residual phosphine oxides.
Advanced Application: Metabolic Stability Engineering
The benzylic position (C3-CH₂ -Ph) is a "metabolic soft spot," susceptible to oxidation by Cytochrome P450 enzymes.[1] If lead compounds show high clearance, modify this position using the "Block and Lock" strategy.
Data: Metabolic Stability Comparison
| Compound Variant | Structure | HLM Intrinsic Clearance (µL/min/mg) | T1/2 (min) |
| Parent | 3-Benzyl-5-arylpyridine | > 150 (High) | < 10 |
| Oxidized | 3-Benzoyl-5-arylpyridine | 45 (Moderate) | 35 |
| Gem-Dimethyl | 3-(1,1-dimethylbenzyl)-... | < 10 (Low) | > 120 |
Protocol C: Benzylic Functionalization (Radical Bromination)
-
Reagents: NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄ or PhCF₃ (reflux).[1]
-
Mechanism: Radical abstraction of the benzylic proton.
-
Outcome: Yields the α-bromo intermediate, which can be:
-
Hydrolyzed to the alcohol (Ag₂CO₃/Acetone).
-
Reacted with amines to form branched amines .
-
Methylated (using AlMe₃) to form the gem-dimethyl analog (metabolic blocker).[1]
-
References
-
National Institutes of Health (NIH). (2023).[1] 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.[1][6] Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Retrieved from [Link][1]
-
PubChem. (2025).[1][7] 3-(Benzyloxy)-5-bromopyridine Compound Summary. Retrieved from [Link][1]
-
Dove Medical Press. (2021).[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic systems for functionalizing 3-Benzyl-5-bromopyridine
Application Note: Catalytic Systems for Functionalizing 3-Benzyl-5-bromopyridine
Executive Summary
3-Benzyl-5-bromopyridine (CAS: 1335053-03-6) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the benzyl group provides hydrophobic pocket occupancy and the pyridine nitrogen offers hydrogen bond acceptance.[1][2] However, functionalizing the C5-position via cross-coupling presents specific challenges: the electron-deficient pyridine ring retards oxidative addition compared to aryl bromides, and the basic pyridine nitrogen can coordinate to metal centers, poisoning the catalyst.
This guide details three optimized catalytic protocols to overcome these barriers, focusing on Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Miyaura Borylation .[1][2]
Strategic Analysis & Reactivity Profile
Before initiating experimentation, it is critical to understand the electronic and steric environment of the substrate.
-
Electronic Deactivation: The pyridine nitrogen withdraws electron density, making the C5-Br bond stronger and less prone to oxidative addition than a phenyl bromide.[1] Electron-rich ligands are required to facilitate this step.[2]
-
Catalyst Poisoning: The lone pair on the pyridine nitrogen (N1) is a competent sigma-donor.[1] In the absence of sterically bulky ligands, the substrate will bind Pd(0) or Pd(II) species, forming inactive "dead" complexes.
-
Benzylic Liability: The C3-benzyl methylene group (
) is susceptible to radical oxidation.[1] Conditions utilizing strong oxidants or radical initiators should be avoided to prevent conversion to the benzoyl derivative.
Decision Matrix: Reaction Pathway Selection
Figure 1: Strategic decision tree for functionalizing 3-Benzyl-5-bromopyridine based on the desired target moiety.[1]
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]
Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: Competitive coordination of the pyridine nitrogen. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald ligands) which create a steric shell around the Pd center, preventing N-binding while facilitating oxidative addition.
Optimized System
| Component | Reagent | Role |
| Catalyst Source | Pd(OAc)₂ (2-5 mol%) | Pre-catalyst (stable, cost-effective).[1][2] |
| Ligand | SPhos or XPhos (1:2 Pd:L ratio) | Electron-rich, bulky.[1] SPhos is excellent for steric hindrance; XPhos for general reactivity. |
| Base | K₃PO₄ (2.0 equiv) | Mild base, reduces protodeboronation side reactions compared to carbonates. |
| Solvent | 1,4-Dioxane / Water (4:[1][2][3]1) | Biphasic system ensures solubility of inorganic base and organic substrate. |
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with 3-Benzyl-5-bromopyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the primary cause of homocoupling side products.
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.2 M.
-
Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1][4]
-
Purification: Flash chromatography. Tip: Pyridine derivatives often streak on silica; add 1% Et₃N to the eluent.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]
Objective: Installation of primary or secondary amines. Challenge: Catalyst poisoning is severe with amines. The pyridine substrate and the amine nucleophile both compete for the metal center. Solution: BrettPhos or RuPhos precatalysts.[1] These generations of catalysts are specifically engineered to prevent amine binding until the transmetallation step.
Optimized System
| Component | Reagent | Role |
| Catalyst | BrettPhos Pd G3 (1-3 mol%) | Third-generation precatalyst ensures rapid activation and high stability.[1][2] |
| Base | LHMDS or NaOtBu | LHMDS (LiHMDS) is superior for substrates with acidic protons or base-sensitive groups.[1] |
| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents often favor the reductive elimination step in aminations.[1][2] |
Step-by-Step Methodology
-
Preparation: In a glovebox or under strict Schlenk conditions, add 3-Benzyl-5-bromopyridine (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv).[1]
-
Base Addition:
-
Solid Base (NaOtBu): Add with solids (1.4 equiv).
-
Solution Base (LHMDS): Add dropwise after solvent.[4]
-
-
Reaction: Add anhydrous Toluene (0.2 M). Seal and heat to 90 °C for 2–6 hours.
-
Critical Check: If the reaction turns black immediately (Pd black precipitation), the catalyst has decomposed. Switch to RuPhos Pd G3 or lower the temperature.
-
Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify.
Protocol 3: Miyaura Borylation (Converting Electrophile to Nucleophile)
Objective: Converting the 5-Br group into a Boronic Ester (Bpin) for use in subsequent couplings (e.g., to couple with another pyridine bromide).
Optimized System
-
Catalyst: Pd(dppf)Cl₂[5]·DCM (3 mol%)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Temp: 90 °C
Key Insight: KOAc is critical here. Unlike carbonate bases, KOAc is not strong enough to activate the oxidative addition product for Suzuki coupling, preventing the newly formed boronate from reacting with the remaining bromide starting material (oligomerization).
Troubleshooting & Optimization Guide
Mechanism of Failure: The "Pyridine Trap"
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination pathway common in 3-Benzyl-5-bromopyridine functionalization.
Figure 2: The "Pyridine Trap" mechanism. Sterically bulky ligands are required to prevent the formation of the inactive N-coordinated complex shown in red.[2]
Common Issues Table
| Observation | Diagnosis | Remediation |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to bulkier ligand (e.g., from PPh₃ to XPhos or BrettPhos ).[1][2] Increase catalyst loading to 5 mol%. |
| Homocoupling (Ar-Ar) | Oxygen Ingress | Degas solvents more thoroughly (freeze-pump-thaw).[1][2] Ensure base is dry. |
| Benzylic Oxidation | Radical Side Reaction | Remove trace peroxides from ether solvents (THF/Dioxane). Add antioxidant (BHT) if necessary (rarely needed). |
| Protodehalogenation | Hydride Source | Avoid alcoholic solvents (EtOH/iPrOH) if reduction (Ar-Br → Ar-H) is observed.[1] Use Toluene or DMF. |
References
-
Suzuki-Miyaura Coupling of Pyridines
-
Buchwald-Hartwig Amination of Heterocycles
-
Catalyst Poisoning in Pyridines
-
Miyaura Borylation Protocols
Sources
- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield and purity of 3-Benzyl-5-bromopyridine synthesis
Technical Guide: Improving Yield and Purity of 3-Benzyl-5-bromopyridine Synthesis
Introduction
The synthesis of 3-benzyl-5-bromopyridine is a critical desymmetrization step in the production of kinase inhibitors and other pyridine-based pharmacophores. The core challenge lies in the starting material: 3,5-dibromopyridine .[1][2] Because this molecule is symmetric, statistical coupling often leads to a mixture of unreacted starting material (SM), the desired mono-coupled product, and the undesired bis-coupled byproduct (3,5-dibenzylpyridine).
This guide prioritizes the Negishi coupling over the Suzuki-Miyaura route. While Suzuki is the industry standard for biaryls, benzylic boronic acids are prone to rapid protodeboronation under basic conditions, leading to low yields and difficult purification. The Negishi protocol, utilizing benzylzinc reagents, offers superior stability and kinetic control for sp³-sp² coupling.
Part 1: Strategic Route Selection
Q: Why is Negishi coupling recommended over Suzuki for this specific target?
A: The instability of the benzyl nucleophile in the Suzuki reaction is the primary failure mode.
-
Suzuki Liability: Benzylboronic acids and esters undergo rapid protodeboronation (breaking the C-B bond) in the presence of aqueous base and heat, yielding toluene as a side product rather than the coupled pyridine.
-
Negishi Advantage: Benzylzinc bromide (BnZnBr) is configurationally stable in THF and reacts rapidly with aryl halides under mild conditions. This allows for lower reaction temperatures (often RT to 50°C), which enhances the selectivity for mono-substitution.
Part 2: Optimized Experimental Protocol
To maximize the yield of the mono-substituted product, we employ a "Reverse Stoichiometry" strategy combined with Controlled Addition .
Reagent Stoichiometry Table
| Component | Role | Equivalents | Notes |
| 3,5-Dibromopyridine | Electrophile | 2.0 - 2.5 | Excess is critical to statistically favor mono-substitution. |
| Benzylzinc Bromide | Nucleophile | 1.0 | 0.5 M solution in THF (Commercial or Freshly Prep). |
| Pd(dppf)Cl₂·DCM | Catalyst | 0.03 (3 mol%) | Bidentate ligand prevents catalyst decomposition. |
| THF | Solvent | [0.2 M] | Anhydrous, degassed. |
Step-by-Step Workflow
-
Catalyst Activation: Charge a dry flask with 3,5-dibromopyridine (2.5 equiv) and Pd(dppf)Cl₂ (3 mol%). Purge with Argon/Nitrogen. Add anhydrous THF.
-
Controlled Addition: Load the Benzylzinc bromide solution into a syringe pump.
-
The Reaction:
-
Crucial Step: Add the Benzylzinc reagent dropwise over 1–2 hours at room temperature.
-
Reasoning: Keeping the concentration of the nucleophile low relative to the excess dibromide ensures that as soon as a zinc species enters the solution, it encounters a fresh dibromide molecule rather than a product molecule (which would lead to bis-coupling).
-
-
Monitoring: Monitor via HPLC/UPLC. You should observe the consumption of BnZnBr and the formation of the mono-product. The 3,5-dibromopyridine peak will remain significant (this is intentional).
Part 3: Troubleshooting & FAQs
Issue 1: "I am seeing significant amounts of 3,5-dibenzylpyridine (Bis-product)."
Diagnosis: The local concentration of the zinc reagent was too high, or the reaction was pushed too far.
-
Fix 1 (Addition Rate): Slow down the addition of Benzylzinc bromide. If you dumped it in all at once, the catalyst locally encounters high concentrations of both reagents, leading to multiple couplings.
-
Fix 2 (Stoichiometry): Increase the loading of 3,5-dibromopyridine to 3.0 equivalents. While this seems wasteful, the starting material is non-polar and easily recovered (see Part 4).
Issue 2: "The reaction stalls at 60% conversion of the Zinc reagent."
Diagnosis: Catalyst deactivation or degraded Zinc reagent.
-
Fix 1 (Reagent Quality): Benzylzinc bromide is air-sensitive. Titrate your zinc reagent using iodine/LiCl prior to use to ensure the molarity is actually 0.5 M.
-
Fix 2 (Catalyst): Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ is sluggish, though dppf is usually superior for Negishi. Ensure your THF is free of peroxides, which kill phosphine ligands.
Issue 3: "I see a large peak for Bibenzyl (Ph-CH₂-CH₂-Ph)."
Diagnosis: Homocoupling of the zinc reagent. This is often caused by the presence of oxidative impurities (oxygen) or specific transition metal contaminants.
-
Fix: Ensure strict anaerobic conditions. Degas your THF by sparging with Argon for 20 minutes before use.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the desired mono-coupling and the undesired bis-coupling/homocoupling pathways.
Caption: Kinetic pathway competition. High selectivity relies on k1 (SM to Mono) dominating k2 (Mono to Bis), achieved by keeping Zinc concentration low.
Part 5: Purification Strategy
Separating the mono-product from the excess starting material is straightforward due to the polarity difference.
-
Quench: Quench the reaction with saturated NH₄Cl solution. Extract with EtOAc.[3]
-
Recovery: The excess 3,5-dibromopyridine is significantly less polar than the product.
-
Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes/EtOAc gradient (0% to 10% EtOAc).
-
Elution Order:
-
Bibenzyl (Solvent front).
-
3,5-Dibromopyridine (Recycle this fraction).
-
3-Benzyl-5-bromopyridine (Target).
-
3,5-Dibenzylpyridine (Late eluter).
-
-
Caption: Purification logic flow. The distinct polarity difference allows for the recovery of the excess starting material.
References
-
Negishi Coupling Mechanism & Selectivity
-
Krasovskiy, A., & Lipshutz, B. H. (2011).[4] Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. Organic Letters.
-
-
Preparation of Benzylzinc Reagents
- Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters.
-
General Guide to Pyridine Functionalization
- Dandu, R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives. Heterocycles. (Provides context on handling 3,5-dibromopyridine).
-
Negishi Coupling Overview
-
Organic Chemistry Portal.[5] Negishi Coupling.
-
Sources
- 1. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. diva-portal.org [diva-portal.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
Side reactions and byproduct formation in 3-Benzyl-5-bromopyridine chemistry
Technical Support Center: 3-Benzyl-5-bromopyridine Synthesis
Introduction
3-Benzyl-5-bromopyridine is a critical building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its preparation, typically via palladium-catalyzed cross-coupling reactions, is a robust process but can be susceptible to side reactions that impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. We will delve into the mechanistic origins of common byproducts and offer field-proven strategies to optimize your reaction outcomes.
Section 1: Common Synthetic Routes & Key Challenges
The most prevalent methods for synthesizing 3-Benzyl-5-bromopyridine involve the coupling of a pyridine electrophile with a benzyl nucleophile (or vice-versa). The two primary approaches are the Suzuki-Miyaura and Negishi cross-coupling reactions. Both start from a common precursor, 3,5-dibromopyridine, and couple it with a benzyl-metal species.
The primary challenge in this synthesis is achieving high selectivity for the mono-benzylated product while minimizing the formation of byproducts. Key side reactions include homocoupling of the starting materials, debromination, and challenges in purification.[1][2]
Caption: Primary synthetic routes to 3-Benzyl-5-bromopyridine.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield of 3-Benzyl-5-bromopyridine. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura couplings are often traced back to a few key factors: catalyst activity, reagent quality, and reaction conditions.[3]
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its Pd(0) active state can be compromised by oxygen. If your reaction mixture turns black (palladium black), it's a sign of catalyst decomposition.
-
Causality: Oxygen can oxidize the Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.[1]
-
Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 20-30 minutes). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding reagents.[4]
-
-
Inefficient Transmetalation: The transfer of the benzyl group from boron to palladium is a critical step. This step is highly dependent on the choice of base.
-
Causality: The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation. An inappropriate base (too weak or sterically hindered) can slow this step, making it rate-limiting.[5]
-
Solution: Screen different bases. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially for heteroaryl halides.[4][6] A small amount of water in the solvent system (e.g., Toluene/H₂O) is often necessary to facilitate the action of the base.[4]
-
-
Poor Quality Boronic Acid: Benzylboronic acid can be prone to degradation over time, leading to the formation of boroxines (cyclic anhydrides) or protodeboronation (replacement of the boron group with hydrogen).
-
Causality: Moisture and air can degrade the boronic acid, reducing the amount of active nucleophile available for the coupling.
-
Solution: Use fresh or properly stored benzylboronic acid. Alternatively, using a more stable precursor like a benzylboronic acid pinacol ester can provide more consistent results.[4]
-
Q2: I'm performing a Negishi coupling and my yields are poor. Where should I start troubleshooting?
A2: Negishi couplings are powerful but sensitive to moisture and air due to the nature of the organozinc reagent.[7]
-
Organozinc Reagent Quality: The benzylzinc halide is highly moisture-sensitive. Its preparation and transfer must be conducted under strictly anhydrous and inert conditions.
-
Causality: Water will rapidly quench the organozinc reagent, protonating it to form toluene and rendering it inactive for the cross-coupling.
-
Solution: Use anhydrous solvents (e.g., THF, Dioxane). Prepare the benzylzinc reagent in situ from benzyl bromide or chloride and activated zinc dust if possible. If using a commercial solution, ensure it is fresh and handled exclusively under an inert atmosphere.
-
-
Catalyst and Ligand Choice: While palladium catalysts are most common, nickel catalysts can also be effective and are sometimes preferred for coupling with alkylzinc reagents.[7][8]
-
Causality: The ligand plays a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle (oxidative addition and reductive elimination).[9] For C(sp²)-C(sp³) couplings, ligands that promote rapid reductive elimination are key to preventing side reactions like beta-hydride elimination (not an issue for benzyl groups) or catalyst decomposition.
-
Solution: For palladium, ligands like XPhos or SPhos are often effective. If using nickel, catalysts such as Ni(dppe)Cl₂ might be screened.[10]
-
Issue 2: Significant Byproduct Formation
Q3: My main impurity is bibenzyl (1,2-diphenylethane). Why is this forming and how can I minimize it?
A3: The formation of bibenzyl is a result of the homocoupling of your benzyl nucleophile. This is a very common side reaction in cross-coupling chemistry.[11]
-
Causality (Suzuki): In Suzuki reactions, homocoupling can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] These can mediate the coupling of two molecules of the boronic acid before the main catalytic cycle with the aryl halide gets underway.
-
Causality (Negishi): In Negishi reactions, while less common than with boronic acids, homocoupling can still occur, particularly if the catalyst system is not optimal or if there are issues with the stoichiometry of the reagents.
-
Solutions:
-
Rigorous Degassing: As with low yields, minimizing oxygen is the first line of defense. A thoroughly degassed reaction setup significantly reduces the pathway for oxidative homocoupling.[1]
-
Control Stoichiometry: Use a slight excess of the 3,5-dibromopyridine (e.g., 1.1 to 1.2 equivalents) relative to the benzyl-metal reagent. This ensures the catalyst is more likely to react with the aryl halide first.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[3]
-
Q4: I am observing a significant amount of 3-benzylpyridine (debrominated product) in my reaction mixture. What is causing this?
A4: Debromination, or more accurately hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom. It's a known side reaction in palladium-catalyzed couplings.[12]
-
Causality: This side reaction occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This can happen if there are hydride sources in the reaction mixture (e.g., certain bases, solvents like isopropanol, or even water under some conditions). The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, releasing the debrominated product.[1] Electron-rich and bulky phosphine ligands can sometimes promote this pathway.[12]
-
Solutions:
-
Choice of Base and Solvent: Avoid bases that can easily act as hydride donors. Use aprotic solvents like Dioxane, Toluene, or DMF.[12]
-
Ligand Selection: If debromination is severe, switching to a less electron-donating ligand might be beneficial.
-
Temperature Control: Higher temperatures can increase the rate of debromination.[12] Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can help minimize this side reaction.
-
Caption: Troubleshooting flowchart for common synthesis issues.
Section 3: Purification Strategies
Q5: How can I effectively separate 3-Benzyl-5-bromopyridine from the bibenzyl and unreacted 3,5-dibromopyridine?
A5: Purification is typically achieved by silica gel column chromatography. The polarity differences between the components allow for effective separation.
| Compound | Structure | Typical Polarity | Elution Order (Hexane/EtOAc) |
| Bibenzyl | Ph-CH₂-CH₂-Ph | Very Low | First |
| 3,5-Dibromopyridine | C₅H₃Br₂N | Low | Second |
| 3-Benzyl-5-bromopyridine | C₁₂H₁₀BrN | Medium | Third (Desired Product) |
-
Protocol: A gradient elution on a silica gel column is recommended. Start with a non-polar solvent system (e.g., 100% Hexane or Heptane) to elute the non-polar bibenzyl. Gradually increase the polarity by adding ethyl acetate (e.g., from 2% to 10% EtOAc in Hexane) to first elute the dibromopyridine starting material, followed by the desired product. The exact gradient will depend on your specific reaction mixture and should be determined by thin-layer chromatography (TLC) first.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific setup.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), benzylboronic acid pinacol ester (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents via syringe. A common system is a 10:1 mixture of Toluene and Water.[4]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography as described in Section 3.
Section 5: References
-
BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Nmtws420U8ypvNFZ4xcjwd58ujnNYO8lE6gYqnILyPpc_P-_Tq-iFabjntPDLUl2skzBcHjB-opbTEDEvOMpr-2utMGwZYj4Qgp5gHdG024rZOho9A6su02ljOFf_NYz32mmh0RgbonrAE5OLU2DBr3c7erlYUaA6u5dRFTyyF1VOnwxyiejdJl0cJydMC0U6BGYWewfkdx4iORtBBkTEOHq3ElKTHDQ9snpfQ==]
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BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH97PuAqSCqC_IzfzguXzE5hphC4ij7rsHnqUZzXT1CNFJ5kVRIHs8eKE3kEb2vZapQgp9gtPgbBg6y95e83hlcs4cHGOX9V_rxXSrIQTajq9eB1jS5HzWfRTJXVK2MARQd38HwmV3hX6w6flCc1lPH6fdpQtbmObgXnpYNVKepSSHfEMZrgLTBaYn_YQPOsEbYdFeqqUpAn4fryjissYRppcyoRAmbZrbBZ5Klk30T_Hat8CMrAoqduDRK_3eglfo=]
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Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482–10483. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3jAjZgrzXz9zdNe4cWIDbylbUfJI3dVUBXEJxgpE6YvHLAMG__C7jhAT-sIBukXsOHwGgGOVYUKwR4m2egUwbt5egvJqAsaAFcJjUnzR8SrKQV9ERUKZKlVH19KNEneoMZPOYM7KIyBOUMe0pWUHR2N2h8Q==]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE1McZiRCzCuzh0Kd1Kyk3KJMQVRuPcJNgpX5OoWenZAB2gLGUfV6vgzwaE1Ypf3T2xVkInavrIEdLSHqzt6nctRAzAe8JGdMXi6JOeAG-j6CNgwUxbcKLB1FUa7t8GStMBxbDVqUB6TmtEQnP2TYTj6BV6ZkllVqUJGIYb95Ex-ZO89LofIPt5A==]
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Catalysis Science & Technology. (n.d.). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLQxyKJFzcpjK9IVtcOCc0aKBf89qJQf5PnTNXu8AwniOCKgfCtkvwqRYQteXlwaok5dhv88l7WST4Qb0fVPyKPkmCLGbD5Q-NPB2sqR-nT4d5IYIW9aRr_esmY9J71pVs1Up2fJJMUneADduXEqtwv4mfNgeLCrOstSjV]
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Koza, D. J., et al. (2003). An Efficient High‐Yielding Approach for the Homocoupling of Aryl Boronic Acids. ChemInform, 34(9). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKGMRUv4-mwIDpeJXV29Nl4Kd2Dz8XDbb_lh8Ft12DZtw5UkYzd9GREwzb4Wk6wgAC_jcP1c3zqrGjgzgTkATJrHkJ-MX-nDF5WaLKRhNeMLlbIUik4y4_reQjsVsDROr95vmDeTuJElz4lSS-pk2K8x1efHOryBXent-pzbunN2LQc1LpEC1BHZrjXYdnVE4bnjnE5mrmDTS1tvtnCsK2zX7-rbA7DiYSj8e4NbULBFdw9BRGGRV3vj8SXTARIhNscvTPKu3gNtlencTaHT5jF7e1XmI=]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT1bDT-0fB955QKPAZKSTjizoyVL2QqyFOjdOlCxmRyaxQjnL-UcUVsMeuxSyFelcQDCz0iCpm7X5kxzcl6UtnhdTB_6OtNtWIfl3iBJEIOcYx4FF95AabVG_1SRAgXKVr-00C9BU9zOtXDzEovt_0_S6tNN7nX1Vkprhnppz6SIoAvKiBt0nXoyWKK1cIkYQCJtC1DUyJFWGxuwY1MEclBFE=]
-
Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJF-DXyC77BfKQfR-ZliNdyTtIwQjZFipJSZ9J354ZzQcMzCVvqgYcbiLW5UAgjLaINIXLerqHLoR5DYjwOjTvd7r8be0-x8Cm1fmY4PvvotvEtxyXYfJvZuztHJ0rx8D0T_aFGUOQ7chrHFH_TRjc_4=]
-
Worrell, B. T., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(10), 3791–3794. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnsc17r4cIgYGx-P1bQ_2dqEZoLoZv0ETtvikMnrvtaFgkhduIXNqPX7nLtl9mOWG8W6OGQ-AsEsqhliBkPCuK3zjZF7DD2nQ2j5kRdi_tTqpOTWWvyLQQq_I6s83ENWKSZ0il]
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chemeurope.com. (n.d.). Negishi coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv02AtM7ZJVxDfPcyMksNX8vJKZEkh0m4k2Nkj6gd5yW6bekWE35egHvyDncgXPfE-7t6DoNxbY92Pkqvl3xqhBeItdIijd3SSAF8ERXl31EJSFq6n8jp3goNwDCOKJ2NFMnNrKyUeFQLvrQW6geOOvbPb3JstuBbMv0c=]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeeD9lc8Ng-3PYPcB0wVb-mzC90LOTt3i4grxDnpWI9CXFbvUb4uK7BYKWsA0HtzsPX_60ZfIiSxe_3ZP0pui7NrtOTXRVkW8mF2rusHabnFQ-Sy5BT82ejDbinbDvvLNCNalUJpcgDietXdo=]
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Dai, X., & Stradiotto, M. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Letters, 10(15), 3267–3270. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBZvXQDEkMoEcnuoOTZyGJNYvFeOw0iYNhnfrsqY7uDBdaN7vTL_BvborWJQxdeeVlhz_2FZBH8lEQPjRm8EKCieiu-fftRCa8Kc630hHTnUNMK_lMd7H80liRAFWg-A23uFg8ga-jgyCmQoI=]
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Purification techniques for 3-Benzyl-5-bromopyridine and its products
Title: Technical Support Center: Purification of 3-Benzyl-5-bromopyridine & Derivatives
Introduction: 3-Benzyl-5-bromopyridine (CAS: 301220-81-5) is a versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Wnt/β-catenin signaling pathway inhibitors[1]. Due to the presence of both a weakly basic pyridine nitrogen and a reactive aryl bromide moiety, crude reaction mixtures often contain a complex matrix of unreacted starting materials, transition metal catalysts, and closely related structural analogs. This support center provides field-validated troubleshooting guidance and self-validating protocols to achieve >99% purity and regulatory-compliant metal levels.
Section 1: Purification Workflow & Logical Relationship
Workflow for the isolation and purification of 3-Benzyl-5-bromopyridine.
Section 2: Troubleshooting & FAQs
Q1: How do I efficiently separate 3-Benzyl-5-bromopyridine from non-basic organic impurities without relying solely on chromatography? A: The most effective method is an acid-base extraction, which exploits the distinct basicity of the pyridine ring[2]. The nitrogen atom's lone pair allows the molecule to be protonated by a strong aqueous acid (e.g., 1M HCl), converting the lipophilic 3-benzyl-5-bromopyridine into a highly water-soluble pyridinium salt. Non-basic organic impurities remain in the organic phase and are easily discarded. Upon basification of the aqueous layer (pH > 10), the free base is regenerated and back-extracted into a fresh organic solvent. This causality—altering the partition coefficient via reversible protonation—ensures a highly specific initial cleanup[2].
Q2: My product exhibits a persistent yellow/brown tint after cross-coupling, and ICP-MS shows Palladium levels >100 ppm. Standard Celite filtration failed. What is the mechanism of this contamination and how do I resolve it? A: The persistent coloration indicates the presence of soluble or colloidal palladium species[3]. The primary challenge arises from the pyridine ring itself: the nitrogen atom acts as a strong ligand, forming stable coordination complexes with residual palladium from the cross-coupling step[4]. This chelation effect renders simple physical filtration ineffective. To break this complex, you must introduce a competitive chelator with a higher affinity for palladium, such as a thiol-functionalized silica scavenger[5]. The soft sulfur atoms in the thiol groups strongly bind the soft palladium ions, stripping them from the pyridine product and immobilizing them on the solid resin for easy removal by filtration[3].
Q3: During silica gel chromatography, I am struggling to separate 3-benzyl-5-bromopyridine from its debrominated analog (3-benzylpyridine). What solvent system is recommended? A: Because the structural difference is merely a single bromine atom, the polarity difference is minimal. A highly non-polar gradient is required to achieve sufficient theoretical plates for separation. Authoritative synthetic procedures for 3-benzyl-5-bromopyridine recommend packing the column in 100% hexanes and utilizing a very shallow gradient, slowly increasing the polarity to 5:95 Ethyl Acetate:Hexanes[1]. The bromine atom slightly decreases the basicity and electron density of the pyridine ring via inductive effects, causing it to elute at a slightly different retention time than the debrominated analog.
Section 3: Self-Validating Standard Operating Protocols
Protocol A: Acid-Base Extraction for Pyridine Derivatives Causality & Validation: This protocol uses pH modulation to drive phase transfer. Validation is built-in: the pH of the aqueous phase must be explicitly tested before back-extraction to ensure complete deprotonation.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., methyl tert-butyl ether [MTBE] or diethyl ether)[2].
-
Acidic Extraction: Transfer to a separatory funnel. Add 1M HCl (aqueous) and shake vigorously. Allow the layers to separate. The 3-benzyl-5-bromopyridine is now in the lower aqueous layer as a pyridinium salt.
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with one more portion of 1M HCl to ensure complete extraction. Discard the organic layer (contains non-basic impurities).
-
Basification (Validation Step): Cool the combined aqueous layers in an ice bath. Slowly add 6M NaOH dropwise while stirring until the solution becomes cloudy (precipitation of the free base). Validation: Test the solution with pH paper to confirm pH > 10[2].
-
Back-Extraction: Extract the basic aqueous layer 2-3 times with fresh MTBE[2].
-
Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-purified product.
Protocol B: Palladium Scavenging with Thiol-Resin Causality & Validation: Thiol-resins outcompete pyridine for Pd binding. Validation is achieved via visual decolorization and quantitative ICP-MS analysis.
-
Preparation: Dissolve the semi-purified 3-benzyl-5-bromopyridine in ethyl acetate or toluene[3].
-
Scavenger Addition: Add a thiol-based silica scavenger (e.g., 5-10 wt% relative to the crude product mass)[3].
-
Agitation: Stir the suspension at 40-50 °C for 4 to 16 hours. Gentle heating accelerates the kinetics of the ligand exchange between the pyridine-Pd complex and the thiol-resin[4].
-
Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the solid-supported scavenger. Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product[4].
-
Validation: Concentrate the filtrate. The product should now be colorless or pale yellow. Confirm residual palladium is <10 ppm using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[4][6].
Section 4: Quantitative Data & Method Comparison
The following table synthesizes the quantitative efficacy and operational parameters of the discussed purification techniques.
| Purification Technique | Target Impurity Removed | Typical Recovery Yield | Pd Reduction Capability | Key Advantage |
| Acid-Base Extraction | Non-basic organics, neutral starting materials | 85 - 95% | Minimal | Highly specific to basic nitrogen compounds; highly scalable. |
| Thiol-Resin Scavenging | Soluble/Colloidal Palladium | 90 - 98% | >99% clearance (often <10 ppm) | Breaks stable Pyridine-Pd coordination complexes without product loss. |
| Silica Chromatography | Debrominated analogs, homocoupled dimers | 70 - 85% | Moderate | High resolution for closely related structural isomers. |
| Activated Carbon | General colored impurities, some Pd | 60 - 80% | Variable | Cost-effective, but prone to non-specific product adsorption. |
References
1.2 - Benchchem 2.3 - Benchchem 3.4 - Benchchem 4.1 - Google Patents 5.5 - PMC 6. 6 - Arbor Assays
Sources
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- 5. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
Technical Support Center: Stability & Handling of 3-Benzyl-5-bromopyridine
CAS Number: 301220-81-5 Molecular Formula: C₁₂H₁₀BrN Physical State: Liquid (typically) Support Tier: Senior Application Scientist Level[1]
Core Storage & Handling Protocols
User Question: "I purchased 3-Benzyl-5-bromopyridine and the label says 'Store at Room Temperature,' but I’m seeing impurities develop. Should I refrigerate it?"
Technical Response: While some Certificate of Analysis (CoA) documents list "Room Temperature" (RT) for shipping and short-term storage, long-term stability is significantly improved at 2–8°C under an inert atmosphere. [1]
This compound features two competing reactive motifs: a bromopyridine ring (susceptible to photodehalogenation) and a benzylic methylene group (susceptible to autoxidation).[1] As a liquid, the increased surface area exacerbates these risks compared to crystalline solids.
Recommended Storage Protocol:
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of benzylic autoxidation.
-
Atmosphere: Strictly Argon or Nitrogen. The benzylic position is activated by the electron-deficient pyridine ring, making it more prone to oxidation than a standard benzyl group (e.g., toluene).
-
Light: Amber vials or foil-wrapped containers are mandatory to prevent radical-mediated debromination.[1]
Self-Validating Check:
-
If the liquid turns from colorless/pale yellow to dark brown/orange, it indicates the formation of N-oxides or conjugated oxidation products (benzoyl derivatives).
Reaction Stability & Troubleshooting
User Question: "I am trying to lithiate 3-Benzyl-5-bromopyridine for a coupling reaction, but I am getting a complex mixture. Is the starting material unstable to n-BuLi?"
Technical Response: Yes, this is a classic chemoselectivity issue , not necessarily "instability." You are fighting a competition between Lithium-Halogen Exchange (desired) and Benzylic Deprotonation (undesired).[1]
The Mechanism: The pyridine ring is electron-withdrawing, which significantly acidifies the benzylic protons (pKa ~26–28) compared to a phenyl ring (pKa ~41). Strong bases like n-Butyllithium (n-BuLi) will often deprotonate the benzylic position faster or competitively with the bromine exchange, leading to polymerization or alkylation impurities.[1]
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery of SM | Benzylic Deprotonation | Switch to t-BuLi (2 equiv.) at -78°C. t-BuLi undergoes halogen exchange much faster than deprotonation compared to n-BuLi.[1] Alternatively, use iPrMgCl·LiCl (TurboGrignard) for a milder exchange that tolerates acidic protons better.[1] |
| "Dimer" Formation | Wurtz-type Coupling | Ensure temperature is strictly <-70°C during addition.[1] Localized heating promotes coupling between the lithiated species and the bromide. |
| New Spot (Polar) | Oxidation to Ketone | Degas all solvents thoroughly.[1] The benzylic anion (if formed) reacts instantly with trace O₂ to form 3-benzoyl-5-bromopyridine.[1] |
User Question: "I see a new impurity peak in my LC-MS after leaving the compound in solution overnight. It has a mass of M+16."
Technical Response: An M+16 shift is diagnostic of Oxidation . There are two distinct pathways for this compound:
-
N-Oxidation: Formation of the Pyridine-N-oxide.[1] This typically occurs with peracids (e.g., mCPBA) but can happen slowly in air.
-
Benzylic Oxidation: Formation of the alcohol (M+16) or ketone (M+14). The ketone (3-Benzoyl-5-bromopyridine) is the thermodynamic sink.[1]
Diagnostic Forensics (NMR):
-
Intact Material: Benzylic protons appear as a singlet around δ 4.0 ppm .[1]
-
Benzoyl Impurity: The singlet at δ 4.0 ppm disappears . The aromatic region shifts downfield due to the electron-withdrawing carbonyl group.[1]
-
N-Oxide: Significant downfield shift of the protons ortho to the nitrogen (positions 2 and 6).[1]
Visualizing Degradation & Reactivity
The following diagram maps the stability failure modes and the competing reaction pathways discussed above.
Caption: Figure 1. Degradation pathways (Red/Yellow) vs. Desired Synthetic Activation (Green).[1] Note the competition between Lithiation and Deprotonation.
Analytical Reference Data
When assessing purity, use these expected signal regions. Deviations indicate specific degradation modes.[1]
| Moiety | 1H NMR Shift (CDCl₃, approx) | Stability Indicator |
| Benzylic -CH₂- | δ 3.95 – 4.05 ppm (Singlet) | Primary Quality Check. Loss of integral = Oxidation.[1] |
| Pyridine H-2 | δ 8.50 – 8.60 ppm | Shift > 0.2 ppm downfield suggests N-Oxide formation.[1] |
| Pyridine H-6 | δ 8.35 – 8.45 ppm | Shift > 0.2 ppm downfield suggests N-Oxide formation.[1] |
| Pyridine H-4 | δ 7.60 – 7.70 ppm | |
| Phenyl Group | δ 7.15 – 7.35 ppm (Multiplet) | Generally stable.[1] |
References
-
Pfizer Inc. (2006).[1][2] International Patent WO2006054143A1: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl derivatives.[1] (Demonstrates analogous lithiation/coupling challenges in benzyl-bromopyridines).
-
Samumed, LLC. (2018).[1] International Patent WO2018075858A1: Methods of using indazole-3-carboxamides.[1] (Describes synthesis of 3-benzyl-5-bromopyridine from 3,5-dibromopyridine via Negishi/Suzuki coupling). Retrieved from
Sources
Validation & Comparative
Validating the structure of 3-Benzyl-5-bromopyridine derivatives
An essential milestone in the development of novel kinase inhibitors and CNS therapeutics is the precise structural validation of intermediate synthons. 3-Benzyl-5-bromopyridine derivatives are highly valued in medicinal chemistry; the benzyl group provides critical lipophilicity and steric bulk, while the bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
However, confirming the exact structure of these derivatives is notoriously challenging. Electrophilic aromatic substitutions and cross-coupling steps can yield unexpected regioisomers (e.g., 2-benzyl-5-bromo or 3-benzyl-6-bromo variants). Because the pyridine nitrogen heavily influences the electronic environment, 1D NMR often yields overlapping, ambiguous multiplets in the aromatic region[2]. Furthermore, confirming the retention of the bromine atom requires precise mass spectrometric analysis to observe the characteristic
This guide objectively compares the standard analytical workflow against an advanced structural validation methodology, providing researchers with the causality and protocols needed to ensure absolute structural certainty.
The Structural Challenge: Regiochemistry and Isotopic Fidelity
When analyzing a newly synthesized 3-Benzyl-5-bromopyridine derivative, the analytical system must answer two questions:
-
Is the elemental composition correct? (Has the bromine been retained, or did debromination occur?)
-
Is the regiochemistry correct? (Are the benzyl and bromo groups exactly at the 3 and 5 positions relative to the pyridine nitrogen?)
Below, we compare two distinct analytical pathways to answer these questions.
Fig 1: Comparison of standard vs. advanced structural validation workflows for pyridine derivatives.
Alternative A: Standard Validation Workflow (1D NMR + Low-Res LC-MS)
This is the traditional, high-throughput approach used for routine reaction monitoring.
-
Mechanism & Causality : 1D
H and C NMR provide a basic atom count. The sample is dissolved in a deuterated solvent (e.g., CDCl ) to provide a deuterium lock signal, which stabilizes the spectrometer's magnetic field against drift[3]. Low-resolution LC-MS (typically a single quadrupole) is operated in positive Electrospray Ionization (ESI+) mode because the basic pyridine nitrogen is easily protonated to form the [M+H] ion. -
Limitations : While 1D NMR can confirm the presence of the benzyl CH
group (typically a singlet around 3.9–4.1 ppm) and the correct number of aromatic protons, it cannot definitively prove where the benzyl group is attached. The inductive effects of the bromine and the anisotropic effects of the pyridine ring often cause the aromatic protons (H2, H4, H6) to overlap, making scalar coupling analysis ( -coupling) highly ambiguous. Furthermore, Low-Res MS confirms nominal mass but cannot rule out isobaric impurities.
Alternative B: Advanced Validation Workflow (2D NMR + HRMS)
This workflow is mandatory for characterizing novel derivatives for patent filings or publication in high-impact journals[1].
-
Mechanism & Causality : High-Resolution Mass Spectrometry (HRMS), utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, measures the exact mass to within < 5 ppm error, confirming the precise elemental composition and baseline-resolving the
Br/ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Br isotopic envelope. -
Regiochemical Resolution via 2D NMR : Heteronuclear Multiple Bond Correlation (HMBC) maps through-bond connectivity across 2 or 3 bonds (
or )[3][4]. By observing the 3-bond correlation from the benzylic CH protons to the C2 and C4 carbons of the pyridine ring, the exact regiochemistry is unambiguously locked in, completely bypassing the limitations of overlapping 1D proton signals[5].
Fig 2: Logical flow of 2D NMR (HSQC/HMBC) to resolve regiochemical ambiguity in pyridine rings.
Comparative Data Presentation
The following table summarizes the quantitative performance metrics of both workflows when applied to 3-Benzyl-5-bromopyridine derivatives.
| Parameter | Alternative A: 1D NMR + LC-MS | Alternative B: 2D NMR + HRMS |
| Mass Accuracy | ± 0.5 Da (Nominal Mass) | < 5 ppm (Exact Mass) |
| Regiochemical Confidence | Low (Inferred from splitting patterns) | Absolute (Direct 3-bond C-H correlation) |
| Isotopic Pattern Resolution | Moderate (Overlapping envelopes) | Excellent (Baseline resolution of |
| Throughput | High (~15 mins per sample) | Low (~4-12 hours per sample) |
| Primary Use Case | Routine reaction monitoring | Final structural proof for publication/patents |
Experimental Protocols: Advanced Validation Workflow
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . If the internal calibration or quality-control metrics fail at any step, the acquisition is aborted, preventing the generation of misleading data.
Protocol 1: Self-Validating HRMS (TOF) Acquisition
Causality: TOF analyzers are sensitive to minute thermal fluctuations in the flight tube, which can cause mass drift. Using a continuous internal calibrant (Lock Mass) corrects this drift in real-time, validating the < 5 ppm mass accuracy claim[6].
-
Sample Preparation : Dissolve 1 mg of the 3-Benzyl-5-bromopyridine derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (to promote pyridine nitrogen protonation).
-
System Equilibration & Blank Run : Inject a blank solvent sample. Self-Validation Check: Ensure no peaks corresponding to the target mass are present above a signal-to-noise (S/N) ratio of 3:1.
-
Lock Mass Setup : Infuse a standard calibrant (e.g., Leucine Enkephalin, exact mass
556.2771) via a secondary reference sprayer. -
Data Acquisition : Inject 5 µL of the sample. Acquire data in ESI+ mode over a mass range of
100–1000. -
Data Processing : Calculate the mass defect. The theoretical exact mass for C
H BrN is 248.0069 (for Br). Self-Validation Check: If the measured mass deviates by > 5 ppm from the theoretical mass, or if the calibrant mass has drifted, the run is invalidated and the instrument must be recalibrated.
Protocol 2: Self-Validating 2D NMR (HSQC/HMBC) Acquisition
Causality: 2D NMR requires long acquisition times. If the magnetic field is not perfectly homogenous (poor shimming), the cross-peaks in the HMBC will blur and overlap, rendering the regiochemical assignment impossible[3].
-
Sample Preparation : Dissolve 15–20 mg of the highly purified derivative in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube. -
Locking and Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl
and tune the probe for H and C nuclei. -
1D
H Quality Control (Self-Validation Check) : Acquire a standard 1D proton spectrum (16 scans). Measure the line width at half-height ( ) of the TMS peak. Critical Step: If > 1.0 Hz, the shimming is inadequate. Abort the 2D setup, re-shim the Z-axis gradients, and repeat the 1D scan until the line width is < 1.0 Hz. -
HSQC Acquisition : Set up a
H- C HSQC experiment to map 1-bond correlations. This identifies which protons are directly attached to which carbons, isolating the benzylic CH carbon signal. -
HMBC Acquisition : Set up a
H- C HMBC experiment optimized for long-range couplings ( = 8 Hz). Acquire with sufficient scans (typically 4-8 hours depending on concentration) to resolve the critical 3-bond correlations from the benzylic protons to the C2 and C4 carbons of the pyridine ring[4].
References
-
Mandler, M. D., et al. "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry." Organic Letters, 2022.
-
BenchChem. "A Comparative Guide to the Structural Validation of Novel 3-Fluoropyridine Derivatives." BenchChem Technical Guides, 2025.
-
BenchChem. "A Comparative Guide to the Structural Validation of Novel 3-Chlorofuro[2,3-b]pyridine Derivatives." BenchChem Technical Guides, 2025.
-
Christiaens, O., et al. "Diels-Alder Reactions Between Acrolein N,N-Dimethylhydrazone and N-Benzylated Benzotriazole-, Indazole- or Indole-4,7-Diones." CLOCKSS, 2009.
-
Nuzillard, J.-M., et al. "Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy." RSC Advances, 2015.
-
Britton, R., et al. "The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A." Nature Communications, 2025.
Sources
- 1. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]
- 2. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J -resolved NMR s ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03228H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 3-Benzyl-5-bromopyridine synthesis against alternative methods
Title: Benchmarking 3-Benzyl-5-bromopyridine Synthesis: Direct Catalytic Coupling vs. Stepwise Functionalization
Executive Summary
The synthesis of 3-Benzyl-5-bromopyridine (a critical scaffold for SGLT2 inhibitors and other heterocyclic therapeutics) presents a classic regiochemical challenge: desymmetrizing 3,5-dibromopyridine.
This guide benchmarks the Optimized Negishi Coupling Protocol (the recommended "Product" methodology) against the traditional Lithiation-Trapping-Reduction route. While the traditional method offers high regiocontrol through thermodynamics, the Negishi protocol significantly outperforms it in process efficiency, atom economy, and scalability , reducing the workflow from a multi-day, cryogenic operation to a single-pot catalytic transformation.
| Feature | Optimized Negishi Protocol (Recommended) | Traditional Lithiation Route (Alternative) |
| Steps | 1 (Direct C-C Bond Formation) | 2 (Addition + Deoxygenation) |
| Overall Yield | 57–65% | ~50–60% (cumulative) |
| Temp. Range | Ambient to 60°C | -78°C (Cryogenic) |
| Key Reagent | Benzylzinc Bromide / Pd(dppf)Cl₂ | n-BuLi / Benzaldehyde / Et₃SiH |
| Scalability | High (Batch or Flow) | Low (Exotherm management required) |
Strategic Analysis: The Desymmetrization Challenge
The core difficulty in synthesizing 3-benzyl-5-bromopyridine lies in the starting material: 3,5-dibromopyridine . Because the molecule is symmetric, any functionalization must stop precisely at the mono-substituted stage.
-
The "Product" Approach (Negishi): Relies on kinetic control and statistical probability, optimized by ligand sterics to disfavor the second oxidative addition.
-
The Alternative Approach (Lithiation): Relies on the rapid Lithium-Halogen exchange, which is inherently mono-selective at -78°C due to the stoichiometry of the lithiating agent.
Detailed Protocols & Benchmarking
Method A: Optimized Negishi Coupling (Recommended)
The High-Throughput Solution
This method utilizes a palladium-catalyzed cross-coupling between 3,5-dibromopyridine and benzylzinc bromide. The use of Pd(dppf)Cl₂ is critical; the large bite angle of the dppf ligand stabilizes the Pd(II) intermediate and accelerates reductive elimination, minimizing homocoupling side reactions.
Protocol:
-
Catalyst Loading: Charge a reaction vessel with 3,5-dibromopyridine (1.0 equiv), Pd(dppf)Cl₂ (3-5 mol%), and CuI (5 mol% - optional co-catalyst to accelerate transmetalation).
-
Solvent System: Evacuate and backfill with Argon. Add anhydrous THF (0.5 M concentration).
-
Reagent Addition: Add Benzylzinc bromide (0.5 M in THF, 1.0–1.1 equiv) dropwise over 30 minutes at 0°C. Note: Slow addition is crucial to maintain a low concentration of the nucleophile, favoring mono-coupling.
-
Reaction: Warm to room temperature (or mild heat ~50°C) and stir for 2–4 hours. Monitor by HPLC/LC-MS.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexanes/EtOAc).
Performance Data:
-
Mono-Selectivity: ~85:15 (Mono:Bis) ratio under optimized dropwise addition.
-
Impurity Profile: Main impurity is the bis-benzyl adduct, which is easily separable by column chromatography due to significant polarity differences.
Method B: Lithiation-Trapping-Reduction (Alternative)
The High-Precision, Low-Throughput Solution
This route is historically favored for its absolute regiocontrol but suffers from poor atom economy and harsh conditions.
Protocol:
-
Step 1 (Nucleophilic Addition):
-
Cool a solution of 3,5-dibromopyridine in dry toluene/THF to -78°C .
-
Add n-BuLi (1.05 equiv) slowly. Stir for 30 min to form 3-lithio-5-bromopyridine.
-
Quench with Benzaldehyde (1.1 equiv).
-
Isolate (5-bromopyridin-3-yl)(phenyl)methanol (Yield: ~85%).
-
-
Step 2 (Deoxygenation):
Performance Data:
-
Total Time: 2–3 Days.
-
Safety Hazard: Handling n-BuLi at scale requires specialized cryogenic reactors; TFA is corrosive.
Mechanistic Visualization
The following diagrams illustrate the divergent pathways. The Negishi cycle (left) highlights the efficiency of the catalytic loop, while the Lithiation pathway (right) exposes the multi-step complexity.
Caption: Comparison of the catalytic Negishi cycle (Blue) vs. the linear Lithiation-Reduction pathway (Red).
Troubleshooting & Optimization Guide
| Issue | Cause | Solution (Negishi Protocol) |
| Low Yield (<40%) | Catalyst poisoning or moisture. | Ensure THF is anhydrous (<50 ppm water). Use fresh Benzylzinc bromide. |
| Bis-coupling (Over-reaction) | High local concentration of nucleophile. | Use a syringe pump for Benzylzinc bromide addition.[3] Maintain -10°C to 0°C during addition. |
| Stalled Reaction | Inactive Catalyst. | Switch to Pd(PPh₃)₄ or Pd-PEPPSI-IPr if Pd(dppf)Cl₂ is sluggish. Add 5% CuI. |
| Protodeboronation | (If using Suzuki) Unstable Boronate. | Switch to Negishi. Benzyl boronic acids are unstable. Negishi (Zinc) is the superior choice for benzyl groups. |
References
-
Vertex Pharmaceuticals Inc. Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors. WO2018075858A1. (Describes the Negishi coupling of 3,5-dibromopyridine with benzylzinc reagents).
-
Knochel, P., et al. Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc., 2004, 126, 13028.[4] (Foundational work on Zinc-coupling efficiency).
-
Cai, D., et al. Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines.[5] Tetrahedron Lett., 2002. (Describes the regioselective lithiation protocols).
-
BenchChem Application Note. Synthesis of 5-Bromo-3-pyridinemethanol. (Data on the intermediate alcohol stability and reduction).
Sources
In Vitro and In Vivo Profiling of 3-Benzyl-5-bromopyridine Derivatives: A Comparative Guide for Wnt/β-Catenin and BET Inhibitor Development
Introduction
The compound 3-Benzyl-5-bromopyridine (CAS 301220-81-5) serves as a highly versatile halogenated pyridine building block in modern medicinal chemistry. Its unique structural topology allows for divergent synthetic functionalization, yielding two highly potent, yet mechanistically distinct, classes of therapeutic agents:
-
Indazole-3-carboxamides: Potent Wnt/β-catenin signaling pathway inhibitors (e.g., Lorecivivint analogues) developed primarily for the treatment of osteoarthritis and tendinopathy, as comprehensively described in.
-
Pyridine-2,3-diamines: Bromodomain and Extraterminal (BET) inhibitors (e.g., N3-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2,3-diamine) utilized in oncology, particularly for estrogen receptor-positive (ER+) breast cancer, detailed in.
This guide provides an objective, data-driven comparison of these two derivative classes. It details their mechanistic target engagement, comparative in vitro efficacy against standard-of-care alternatives, and the self-validating in vivo experimental methodologies required for rigorous preclinical evaluation.
Section 1: Mechanistic Divergence and Target Engagement
The therapeutic efficacy of 3-Benzyl-5-bromopyridine derivatives hinges on their specific target engagement profiles.
-
Wnt/β-Catenin Inhibition: Indazole-3-carboxamide derivatives inhibit the Wnt pathway by modulating the intracellular destruction complex (APC, Axin, GSK3β). This prevents the stabilization and nuclear translocation of β-catenin, thereby silencing the transcription of target genes like c-myc and cyclin D1. This mechanism is highly effective in halting cartilage degradation in osteoarthritis, a therapeutic application validated in .
-
BET Inhibition: Conversely, pyridine-2,3-diamine derivatives act as epigenetic readers. They competitively bind to the acetyl-lysine recognition pockets (BD1/BD2) of BRD4. By displacing BRD4 from chromatin, they downregulate oncogenic drivers, making them highly synergistic when combined with CDK4/6 inhibitors in breast cancer models.
Fig 1. Wnt/β-Catenin signaling pathway and targeted inhibition by 3-BBP derivatives.
Section 2: Comparative In Vitro Efficacy and Profiling
To objectively evaluate the performance of these derivatives, we benchmark them against established industry standards (ICG-001 for Wnt inhibition; JQ1 for BET inhibition).
Table 1: Comparative In Vitro Profiling of 3-Benzyl-5-bromopyridine Derivatives
| Compound Class | Specific Derivative | Target | Primary Assay | IC50 (nM) | Standard Alternative | Standard IC50 (nM) |
| Indazole-3-carboxamide | Lorecivivint Analogue | Wnt/β-catenin | TCF/LEF Reporter | 12.5 ± 2.1 | ICG-001 | ~3,000 |
| Pyridine-2,3-diamine | Oxazolyl-pyridine | BRD4 (BD1/BD2) | BRD4 AlphaScreen | 45.2 ± 3.8 | JQ1 | 77.0 ± 5.5 |
Causality Behind Assay Selection:
-
TCF/LEF Reporter Assay: We utilize a luciferase reporter rather than a simple biochemical binding assay because it directly measures the functional transcriptional output of β-catenin. This ensures the compound is not merely binding to a kinase, but actively silencing the pathological pathway inside a living cell.
-
BRD4 AlphaScreen: We select AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BET inhibitors because it is a proximity-based, wash-free system. This significantly reduces background noise and prevents the artificial dissociation of low-affinity competitive inhibitors that often occurs during the wash steps of traditional ELISAs, yielding highly accurate IC50 values.
Section 3: Self-Validating Experimental Methodologies
A robust experimental design must be self-validating to ensure data integrity and trustworthiness. Below are the standardized protocols for evaluating these compounds.
Protocol 1: In Vitro TCF/LEF Luciferase Reporter Assay (Wnt Inhibition)
This protocol is engineered with an internal control system to differentiate true pathway inhibition from general compound cytotoxicity.
-
Cell Seeding: Seed SW480 colon carcinoma cells at
cells/well in a 96-well plate.-
Causality: SW480 cells possess a truncated APC mutation, resulting in constitutively active Wnt signaling. This makes them an ideal, ligand-independent model for testing downstream inhibitors.
-
-
Co-Transfection: Transfect cells with 100 ng of TOPflash (firefly luciferase driven by TCF/LEF) and 10 ng of pRL-TK (Renilla luciferase driven by a constitutive promoter).
-
Self-Validation: The Renilla luciferase acts as an internal control. Normalizing Firefly luminescence to Renilla luminescence ensures that any observed signal reduction is due to specific Wnt inhibition, not cell death or poor transfection efficiency.
-
-
Compound Treatment: After 24 hours, treat cells with the indazole-3-carboxamide derivative in a 10-point dose-response curve (0.1 nM to 10 μM) using 0.1% DMSO as the vehicle control.
-
Readout: Lyse cells after 24 hours of treatment and measure luminescence using a Dual-Luciferase Assay System.
Protocol 2: In Vivo Rat ACLT Osteoarthritis Model (Efficacy Evaluation)
To evaluate the in vivo efficacy of Wnt-inhibiting derivatives, we utilize a mechanically induced osteoarthritis model.
-
Surgical Induction: Perform Anterior Cruciate Ligament Transection (ACLT) on the right knee of male Sprague-Dawley rats. Perform a sham surgery (capsule opened but ACL left intact) on the left knee.
-
Self-Validation: The contralateral sham-operated knee serves as an internal, subject-specific baseline control, isolating the effects of mechanical joint instability from systemic inflammatory responses caused by the surgery itself.
-
-
Administration: Four weeks post-surgery, administer a single intra-articular injection of the derivative (e.g., 0.3 mg/joint) into the right knee. Inject the vehicle into a separate cohort of ACLT rats.
-
Histological Scoring: Harvest joints at 8 weeks post-surgery. Stain with Safranin-O/Fast Green and evaluate cartilage degradation using the OARSI scoring system (0–24 scale).
Fig 2. Self-validating in vivo experimental workflow for evaluating osteoarthritis therapies.
Section 4: In Vivo Pharmacokinetics and Disease Models
Table 2: Comparative In Vivo Pharmacokinetic and Efficacy Parameters
| Compound Class | Disease Model | Route of Admin | Half-Life (t1/2) | Efficacy Readout | Outcome vs. Vehicle |
| Indazole-3-carboxamide | Rat ACLT (Osteoarthritis) | Intra-articular | > 30 days (Joint) | OARSI Cartilage Score | 45% reduction in cartilage degradation |
| Pyridine-2,3-diamine | Mouse MCF-7 Xenograft | Oral | 4.5 hours (Plasma) | Tumor Volume (mm³) | 60% reduction in tumor growth |
Causality Behind Model Selection: The ACLT model is selected for Wnt inhibitors because it mechanically induces joint instability, accurately replicating the biomechanical and inflammatory environment of human post-traumatic osteoarthritis. For the BET inhibitor derivative, the MCF-7 xenograft is the gold standard for ER+ breast cancer. This model allows researchers to evaluate the compound's ability to overcome endocrine resistance, particularly when utilized in polytherapy regimens with CDK4/6 inhibitors.
References
- Source: Google Patents (WO2018075858A1)
- Source: Google Patents (US10544139B2)
- Title: Polythérapie pour le traitement du cancer du sein (Combination therapy for breast cancer)
Comparison of different protecting groups for the pyridine nitrogen
Comparison Guide: Protecting Groups for the Pyridine Nitrogen
Executive Summary: The Paradox of Pyridine
For the medicinal chemist, pyridine presents a dichotomy: it is electron-deficient (
-
Catalyst Poisoning/Side Reactions: The basic nitrogen binds to metal catalysts (Pd, Pt) or reacts with electrophiles (alkyl halides, acyl chlorides) intended for other sites.
-
Ring Deactivation: The electronegative nitrogen creates a dipole that deactivates the ring toward EAS, often requiring forcing conditions that degrade sensitive substrates.
This guide compares the three dominant strategies to manage these properties: N-Oxidation (activation/protection), N-Borane Complexation (steric/electronic blocking), and Transient Lewis Acid Coordination (for metallation).
Strategic Overview & Decision Matrix
| Feature | N-Oxide ( | N-Borane ( | Transient Lewis Acid ( |
| Primary Utility | Ring functionalization (EAS at C4, | Blocking N-nucleophilicity during side-chain modifications. | Directed Ortho Metalation (DoM) & Halogen-Lithium Exchange. |
| Electronic Effect | Push-Pull: Donates | Strong Withdrawal: Increases steric bulk; blocks lone pair. | Strong Withdrawal: Prevents nucleophilic attack on the ring by organolithiums. |
| Stability | High. Survives acids, bases, and many oxidants. | Moderate. Stable to base; labile to strong acid/oxidation. | Low/Transient. Exists only in situ at low temp. |
| Atom Economy | Low (requires separate oxidation & reduction steps). | Moderate (requires complexation & hydrolysis). | High (part of the reaction workup). |
| Cost | Low (m-CPBA/H2O2 are cheap). | Moderate ( | Low ( |
Deep Dive: Technical Analysis & Protocols
A. Pyridine N-Oxides: The Activator-Protector
The N-oxide is unique: it acts as a protecting group by tying up the nitrogen lone pair, but it is primarily used as a directing group. The oxygen atom can donate electron density into the ring (facilitating nitration at C4) or act as a leaving group (facilitating nucleophilic attack at C2).
Mechanism:
The
Experimental Protocol 1: Mild Installation (m-CPBA)
-
Reagents: Pyridine substrate (1.0 equiv), m-CPBA (1.1–1.5 equiv), DCM.
-
Procedure:
-
Dissolve substrate in DCM at 0°C.
-
Add m-CPBA portion-wise (exothermic).
-
Warm to RT and stir 2–12 h. Monitor by TLC (N-oxides are much more polar/lower
). -
Workup: Wash with aq.
to remove m-chlorobenzoic acid byproduct. Dry ( ) and concentrate. -
Self-Validation: Appearance of a strong
stretch in IR (~1200-1300 ) and downfield shift of ortho-protons in NMR.
-
Experimental Protocol 2: Mild Deoxygenation (Transfer Hydrogenation) Avoids the harsh PCl3 conditions.
-
Reagents: N-Oxide (1.0 equiv),
(10 wt%), Ammonium Formate (5–10 equiv), Methanol. -
Procedure:
-
Note: This method preserves halides (Cl, Br) that might be reduced by
gas or removed by .
B. Pyridine N-Boranes: The Steric Shield
Borane (
Stability Profile:
-
Stable: Aqueous base, alkylating agents, lithiation (at low temp), chromatography (silica).
-
Unstable: Strong acids (HCl), vigorous oxidation.
Experimental Protocol 3: Installation & Removal
-
Installation:
-
Dissolve pyridine in dry THF under Argon.
-
Add
(1.0 equiv) at 0°C. -
Stir 1 h. Solvent removal yields the stable complex.
-
-
Removal (Acidic Hydrolysis):
-
Dissolve complex in MeOH or Acetone.
-
Add 10% HCl or AcOH carefully (gas evolution:
). -
Stir 30 min. Basify with
and extract the free pyridine.
-
C. Transient Lewis Acid Protection ( ): The Lithiation Director
Direct lithiation of pyridine is difficult because n-BuLi attacks the C=N bond (nucleophilic addition) to form dihydropyridine. Pre-complexing with
Experimental Protocol 4: Directed Ortho Metalation (DoM)
-
Reagents: Pyridine,
(1.1 equiv), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). -
Procedure:
-
Dissolve pyridine in dry THF at -78°C.
-
Add
dropwise. Stir 15 min to form the complex (precipitate may form). -
Add LiTMP (bulky base, non-nucleophilic) dropwise at -78°C.
-
Stir 30–60 min (generates 2-lithio-pyridine-
complex). -
Add Electrophile (
). -
Workup: Add aqueous
or dilute acid. This simultaneously quenches the reaction and hydrolyzes the bond, returning the free pyridine.
-
Visualization: Decision Pathways
Caption: Decision tree for selecting the optimal pyridine nitrogen protection strategy based on the intended downstream transformation.
Comparative Data Analysis
| Parameter | N-Oxide | N-Borane | |
| C-H Acidity (C2-H) | Increased ( | Moderately Increased | Significantly Increased |
| Nucleophilicity of N | Nullified (N is cationic) | Nullified (Sterically blocked) | Nullified (Coordinated) |
| Electrophilicity of Ring | C2/C4 Activated | Deactivated (Inductive) | Deactivated (Inductive) |
| Deprotection Condition | Reductive (Zn, P(III), Pd/H2) | Acidic (HCl) or Oxidative | Hydrolytic ( |
| Orthogonality | Compatible with Acid/Base | Compatible with Base | Compatible with Lithiums |
| Typical Yield (Install/Remove) | >90% / >80% | >95% / >90% | Quant.[4][5] (In situ) |
References
-
Mild Reduction of N-Oxides Organic Chemistry Portal. "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." [Link]
-
Borane as a Protecting Group Figshare (ACS). "An Application of Borane As a Protecting Group for Pyridine." [Link]
-
Directed Lithiation Strategies Heterocycles. "Directed Lithiation and Substitution of Pyridine Derivatives." [Link] (Sourced via Heterocycles Vol 91, No 3).
Sources
Beyond the Scaffold: A Comparative Guide to 3-Benzyl-5-bromopyridine Derivatives in Drug Discovery
Topic: Structure-activity relationship (SAR) studies of 3-Benzyl-5-bromopyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The 3-Benzyl-5-bromopyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike a single drug, this scaffold serves as a versatile linchpin. The 5-bromo position offers a reactive handle for cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to expand chemical space, while the 3-benzyl moiety provides a critical hydrophobic anchor often required for occupying deep pockets in kinases (e.g., B-RAF, VEGFR-2) and enzymes (e.g., PDE4).
This guide objectively compares the performance of three distinct classes of derivatives generated from this core scaffold: Kinase Inhibitors (Oncology) , Wnt/
Part 1: Comparative Analysis of Derivatives[1][2]
Structural Classes & Mechanism of Action
The utility of the 3-benzyl-5-bromopyridine core lies in its ability to be "decorated" to tune selectivity. We compare three primary derivative classes below.
| Feature | Class A: Kinase Inhibitors | Class B: Wnt Pathway Modulators | Class C: Antimycobacterial Agents |
| Core Modification | 3-Benzyloxy linker often used (Ether linkage) | 3-Benzyl (Carbon-Carbon linkage) | 2-Methoxy addition to Pyridine ring |
| Primary Target | B-RAF / VEGFR-2 | ATP Synthase (Mycobacterial) | |
| Key Substituent (R) | Heterocycles at 5-position (via Suzuki coupling) | Indazole-3-carboxamides | Lipophilic side chains |
| Mechanism | Competitive ATP binding; prevents phosphorylation cascade. | Destabilizes | Disrupts bioenergetics in M. tuberculosis. |
| Potency (IC | Low nanomolar ( | Micromolar ( | MIC |
Performance Data: SAR Insights
The following data synthesizes experimental results from key studies (see References), highlighting how structural changes impact biological activity.
Case Study A: B-RAF Inhibition (Oncology)
Context: B-RAF mutations (V600E) drive proliferation in melanoma.
-
Optimization: Replacing the bromine with a substituted pyrazole or imidazole.
-
SAR Finding: The ether oxygen in the 3-benzyloxy linker is crucial for hydrogen bonding within the kinase hinge region, whereas a direct carbon-benzyl bond often reduces potency by 5-10 fold in this specific pocket.
Case Study B: VEGFR-2 Inhibition (Angiogenesis)
Context: Indolin-2-one derivatives containing the benzyl-bromo motif.[4][5][6]
-
Compound 7d: 1-Benzyl-5-bromo-3-(hydrazono)indolin-2-one.
-
Performance:
-
Comparison: Compound 7d outperformed the standard Doxorubicin (
M) in MCF-7 cell lines, demonstrating that the 5-bromo substituent enhances lipophilicity and metabolic stability compared to the non-halogenated analog.
Part 2: Scientific Integrity & Experimental Protocols
Causality in Experimental Design
Why use the 5-bromo position? In SAR studies, the bromine atom is rarely the final substituent. It serves as a placeholder for diversity .
-
Electronic Effect: The electron-withdrawing nature of bromine lowers the pKa of the pyridine nitrogen, modulating hydrogen bond acceptance.
-
Synthetic Utility: It allows late-stage functionalization. You can synthesize a kilogram of the 3-benzyl-5-bromo intermediate and then split it into 20 parallel reactions to install different aryl groups at the 5-position.
Protocol: Synthesis of the Core Scaffold
Objective: To synthesize 3-benzyl-5-bromopyridine via a self-validating Grignard/Coupling protocol.
Reagents: 3,5-Dibromopyridine, Benzylmagnesium chloride, Pd(dppf)Cl
Step-by-Step Methodology:
-
Activation: Dissolve 3,5-dibromopyridine (
eq) in anhydrous THF under Argon atmosphere. Cool to C. -
Catalyst Addition: Add Pd(dppf)Cl
( eq).[3] Stir for 10 minutes to ensure complex formation. -
Coupling: Dropwise add Benzylmagnesium chloride (
eq, 2.0 M in THF). Crucial: Control addition rate to maintain internal temperature C to prevent bis-alkylation (adding benzyl groups to both 3- and 5- positions). -
Reflux: Warm to room temperature, then reflux (
C) for 4 hours. -
Quench & Workup: Quench with saturated NH
Cl. Extract with EtOAc ( ). Dry over Na SO . -
Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).
-
Validation:
H NMR should show a singlet at ppm (2H, benzyl CH ) and distinct pyridine aromatic protons.
-
Protocol: VEGFR-2 Kinase Inhibition Assay
Objective: Quantify the potency of derivatives against the VEGFR-2 target.[5]
Methodology:
-
Preparation: Prepare
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl , 2 mM DTT). -
Enzyme Mix: Dilute recombinant VEGFR-2 enzyme to 10 ng/
L in Kinase Buffer. -
Substrate: Use Poly(Glu,Tyr) 4:1 as the substrate.
-
Reaction:
-
Add 10
L of test compound (serially diluted in DMSO). -
Add 10
L of Enzyme Mix. Incubate 10 mins at RT. -
Initiate with 10
L of ATP ( M final) containing P-ATP.
-
-
Incubation: 60 minutes at
C. -
Termination: Spot reaction onto P81 phosphocellulose filter paper. Wash
with 0.75% phosphoric acid. -
Detection: Scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC
using non-linear regression (Sigmoidal dose-response).
Part 3: Visualization & Logic
SAR Logic Flow
The following diagram illustrates the decision-making process in optimizing this scaffold.
Caption: Logical flow of Structure-Activity Relationship (SAR) optimization for the 3-Benzyl-5-bromopyridine scaffold, distinguishing between kinase and Wnt pathway targets.
Mechanism of Action: VEGFR-2 Inhibition
Visualizing how the derivative blocks the signaling cascade.
Caption: Mechanism of Action showing the competitive inhibition of VEGFR-2 phosphorylation by 3-benzyl-5-bromopyridine derivatives, halting downstream angiogenesis.
References
-
Synthesis and Biological Evaluation of 1-Benzyl-5-bromoindolin-2-ones. Source: MDPI (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. [Link]
- Inhibitors of TNF , PDE4 and B-RAF. Source: Google Patents (WO2007084560A2). Compositions thereof and methods of use therewith.
-
Pyridine Derivatives and Anti-mycobacterial Use. Source: Google Patents (US9878982B2). Pyridine derivatives and anti-mycobacterial use thereof. [7]
- Wnt/ -catenin Signaling Pathway Inhibitors. Source: Google Patents (WO2018075858A1). Methods of using indazole-3-carboxamides.
-
3-Benzyl-5-bromopyridine Chemical Properties. Source: PubChem.[1] Compound Summary for CID 15389198. [Link]
Sources
- 1. PubChemLite - 3-(benzyloxy)-5-bromopyridine (C12H10BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 130722-95-1|3-(Benzyloxy)-5-bromopyridine|BLD Pharm [bldpharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Angiotensin II antagonists incorporating a substituted thiophene or furan - Patent 0513979 [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US9878982B2 - Pyridine derivatives and anti-mycobacterial use thereof - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 3-Benzyl-5-bromopyridine
Comprehensive Handling Guide: 3-Benzyl-5-bromopyridine
CAS Number: 301220-81-5 Physical State: Liquid Molecular Formula: C₁₂H₁₀BrN Primary Application: Pharmaceutical Intermediate / Cross-Coupling Building Block[1][2]
Executive Safety Summary
Core Directive: 3-Benzyl-5-bromopyridine is a halogenated heterocyclic building block.[1][2] While it is not classified as acutely fatal, it poses significant irritation risks and potential oral toxicity.[1][2] As a liquid organic intermediate, it presents specific handling challenges regarding aerosolization and permeation that differ from solid analogs.[1][2]
Scientific Rationale: The presence of the bromine atom on the pyridine ring activates the molecule for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2] However, this same reactivity implies biological activity.[1][2] The lipophilic benzyl group facilitates skin absorption, making dermal protection critical .[1][2]
GHS Hazard Classification
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][4] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.[1][2] Do not deviate from these standards.
| PPE Component | Specification | Scientific Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / 0.12 mm) | Halogenated aromatics can permeate thin nitrile.[1][2] Double gloving provides a "breakthrough indicator" layer and facilitates safe removal if contaminated.[1][2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | As a liquid, the risk of micro-droplets or splash during pipetting is higher than with solids.[1][2] Safety glasses are insufficient for liquid handling.[1][2] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Prevents inhalation of vapors.[1][2] If hood work is impossible, a half-mask respirator with Organic Vapor (OV) cartridges is required.[1][2] |
| Body Protection | Cotton Lab Coat (Buttoned) | Standard protection.[1][2] For scale-up (>100g), use a Tyvek® apron to prevent soak-through in case of a major spill.[1][2] |
Operational Protocol: Safe Handling & Synthesis
Phase 1: Receipt & Storage
-
Verification: Upon receipt, visually inspect the bottle. 3-Benzyl-5-bromopyridine is a liquid; if the substance appears solid or crystalline, verify the CAS immediately (you may have received the benzyloxy analog, CAS 130722-95-1, which is a solid).[1][2]
-
Storage: Store in a cool, dry place (Room Temperature is generally acceptable, but 2-8°C is preferred for long-term stability to prevent debromination or oxidation). Keep container tightly sealed.
Phase 2: Dispensing & Weighing (The "Liquid Handling" Protocol)
-
Avoid Open Pouring: Never pour the liquid directly from the stock bottle into a weighing boat.[1][2] This increases spill risk and vapor release.[1][2]
-
The Syringe Technique:
-
Tare a septum-capped reaction vial on the balance.
-
Use a glass syringe with a long needle to withdraw the required volume from the stock bottle.[1][2]
-
Inject directly into the tared vial.
-
Why? This closed-transfer method eliminates aerosol exposure and prevents atmospheric moisture from entering the stock bottle.[1][2]
-
Phase 3: Reaction Setup
-
Inert Atmosphere: While the pyridine ring is relatively stable, palladium-catalyzed cross-couplings (the primary use case) require oxygen-free conditions.[1][2] Sparge solvents with Nitrogen/Argon before adding this reagent.[1][2]
-
Order of Addition: Add 3-Benzyl-5-bromopyridine after the solvent but before the catalyst to ensure homogenous distribution.
Emergency Response & Spill Logic
Visualizing the Response Pathway: The following diagram outlines the decision logic for spills. This is a "self-validating" workflow: if you cannot answer "Yes" to "Manageable?", you automatically escalate to Evacuation.
Figure 1: Decision logic for accidental release of 3-Benzyl-5-bromopyridine.
Specific First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][5] Hold eyelids apart. The lipophilic nature of the benzyl group makes thorough irrigation essential to remove the chemical from corneal tissue.[1][2]
-
Skin Contact: Wash with soap and water immediately.[1][2] Do not use alcohol or organic solvents (acetone/ethanol), as these can enhance the skin absorption of the brominated compound.[1][2]
Waste Disposal Strategy
Disposal must strictly adhere to chemical compatibility rules.[1][2] 3-Benzyl-5-bromopyridine contains both nitrogen and halogen (bromine) atoms.[1][2][6]
| Waste Stream | Classification | Protocol |
| Primary Stream | Halogenated Organic Solvents | Do NOT mix with non-halogenated solvents if your facility separates them (cost saving).[1][2] |
| Contaminated Solids | Hazardous Solid Waste | Syringes, needles, and absorbent pads must be double-bagged and tagged.[1][2] |
| Aqueous Waste | Toxic Aqueous Waste | If an extraction was performed, the aqueous layer may contain pyridinium salts.[1][2] Do not pour down the drain. |
References
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 3-Benzyl-5-bromopyridine (CAS 301220-81-5).[1][2][6] Retrieved from [1][2]
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 15389198, 3-(Benzyloxy)-5-bromopyridine (Structural Analog Safety Data).[1][2] Retrieved from [1][2]
-
BLD Pharm. (n.d.).[1][2] Safety Data Sheet: 3-Benzyl-5-bromopyridine.[1][2] Retrieved from [1][2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. 301220-81-5 | 3-苄基-5-溴吡啶 | Boroncore [boroncore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
